Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
CAS No.: 179688-99-4
Cat. No.: VC7807771
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
![Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate - 179688-99-4](/images/structure/VC7807771.png)
Specification
CAS No. | 179688-99-4 |
---|---|
Molecular Formula | C13H24N2O4 |
Molecular Weight | 272.34 g/mol |
IUPAC Name | methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate |
Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) |
Standard InChI Key | AAQBBKIVIMLWIK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises a six-membered piperidine ring substituted at the 1- and 4-positions. The 1-position is functionalized with a methyl acetate group (–CH₂CO₂CH₃), while the 4-position bears a Boc-protected amine (–NHBoc). The Boc group, (tert-butoxycarbonyl), is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions .
Physicochemical Data
-
Molecular Formula: C₁₄H₂₅N₂O₄
-
Molecular Weight: 285.36 g/mol (calculated from PubChem entries for related compounds )
-
Key Spectral Signatures:
Synthetic Methodologies
Nucleophilic Substitution Reactions
A common route to analogous compounds involves nucleophilic substitution between a Boc-protected aminopiperidine and an activated ester. For instance, Matulevičiūtė et al. (2023) synthesized 2-[(Boc-amino)piperidinyl]propanoates via reaction of 4-Boc-aminopiperidine with chiral triflate esters at −50°C in dichloromethane (DCM), achieving yields of 48–84% . Adapting this method, Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate could be synthesized by substituting the triflate ester with methyl bromoacetate.
Protection-Deprotection Strategies
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent deprotection, typically with trifluoroacetic acid (TFA), regenerates the free amine for further functionalization . This stepwise approach ensures compatibility with acid-sensitive intermediates.
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are standard purification methods. High-resolution mass spectrometry (HRMS) and X-ray crystallography validate structural integrity, as demonstrated for related piperidine-Boc derivatives .
Applications in Pharmaceutical Chemistry
Intermediate in Peptide Synthesis
The compound’s methyl ester and Boc-protected amine make it a versatile building block for peptide coupling. For example, ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate has been used to synthesize dipeptides with piperidine moieties, enhancing metabolic stability and bioavailability .
PROTAC Development
Piperidine derivatives serve as rigid linkers in proteolysis-targeting chimeras (PROTACs). The ethyl acetate moiety in similar compounds, such as 2-(4-(tert-butoxycarbonyl)-piperazin-1-yl)acetic acid, facilitates conjugation of target-binding and E3 ligase-recruiting modules.
Neurological Therapeutics
Piperidine scaffolds are prevalent in drugs targeting the central nervous system. While direct data on Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is limited, structurally related compounds exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis of Analogous Compounds
Future Directions and Research Gaps
Catalytic Asymmetric Synthesis
Current methods for chiral piperidine derivatives rely on resolution techniques. Developing enantioselective catalytic routes, such as organocatalytic Mannich reactions, could streamline production of optically pure variants .
Targeted Drug Delivery Systems
Functionalizing the methyl ester with bioorthogonal handles (e.g., tetrazines for inverse electron-demand Diels-Alder reactions) may enable site-specific drug conjugation, enhancing therapeutic efficacy.
Computational Modeling
Molecular dynamics simulations could elucidate how the Boc group’s steric bulk influences piperidine ring puckering and intermolecular interactions, informing design of derivatives with optimized pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume